Phenyl 4-hydroxybenzoate
Overview
Description
Phenyl 4-hydroxybenzoate, also known as p-hydroxybenzoic acid phenyl ester, is a chemical compound that is part of the paraben family, commonly used in pharmaceuticals and cosmetics as a preservative. The compound is characterized by a phenyl group attached to the para position of 4-hydroxybenzoic acid. It is known for its antimicrobial properties and is synthesized through various chemical reactions, often involving the esterification of 4-hydroxybenzoic acid.
Synthesis Analysis
The synthesis of phenyl 4-hydroxybenzoate can be achieved through different methods. One approach involves the use of phenylphosphate carboxylase enzyme in supercritical CO2 for the selective carboxylation of phenol to 4-hydroxybenzoic acid, which can then be esterified to form the desired compound . Another method includes the polycondensation of 4-acetoxybenzoic acid or the phenyl ester of p-hydroxybenzoic acid under specific conditions to obtain polymers of 4-hydroxybenzoate . These methods highlight the versatility and adaptability of the synthesis process to produce phenyl 4-hydroxybenzoate and its polymers.
Molecular Structure Analysis
The molecular structure of phenyl 4-hydroxybenzoate is crucial in determining its physical and chemical properties. The compound's structure has been studied using various techniques such as X-ray crystallography, which has revealed the presence of different crystal modifications and polymorphs . The double helix structure of the p-hydroxybenzoic acid polymer, which can be prepared from the phenyl ester, consists of two chains in a reversed head-to-tail order, indicating a complex molecular architecture .
Chemical Reactions Analysis
Phenyl 4-hydroxybenzoate undergoes various chemical reactions that are essential for its application in different fields. For instance, it can participate in annulation reactions to synthesize functionalized dihydrobenzofurans and indolines . The compound's reactivity has also been explored in the context of liquid crystalline compounds, where it is used to synthesize new mesomorphic materials with specific phase behaviors . Additionally, the reactivity of phenyl 4-hydroxybenzoate derivatives with other compounds, such as triphenyltin(IV), has been investigated, leading to the formation of complex structures with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl 4-hydroxybenzoate are influenced by its molecular structure. The compound and its derivatives exhibit mesophase behavior, which is studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The thermal stability and phase transitions of the compound are also of interest, as they affect its performance in high-temperature applications . The polymer of p-hydroxybenzoic acid, related to phenyl 4-hydroxybenzoate, displays a reversible high-temperature crystalline transition, which is significant for its processing and use in various industries .
Scientific Research Applications
Polymer Synthesis : Phenyl 4-hydroxybenzoate is used in the synthesis of poly(4-hydroxybenzoate), which has been prepared under various conditions. The polymer's molecular weights and properties, like thermal stability, are influenced by the monomer structure and reaction conditions. Bulk condensations yield molecular weights of less than 10,000, while polycondensations in solution may lead to values in the range of 20,000 – 50,000 (Kricheldorf & Schwarz, 1983).
Chromatography : In chromatography, phenyl 4-hydroxybenzoate has been used to study the liquid chromatography of salicylic acid and related compounds. The study focused on selectivity, resolution, and peak shape in chromatography (Goss, 1998).
Coordination Chemistry : Phenyl 4-hydroxybenzoate has been studied for its interactions in thallium(I) coordination. The Tl(I) complex of 4-hydroxybenzoate ([Tl(HB)]n) is notable for its polymeric chains linked through aromatic interactions, showcasing the compound's potential in coordination chemistry (Akhbari & Morsali, 2007).
Biotechnology : In biotechnology, research has explored the use of phenyl 4-hydroxybenzoate in enzymatic reactions, such as the biotechnological synthesis of 4-hydroxybenzoic acid using the phenylphosphate carboxylase enzyme. This process demonstrates a sustainable alternative to chemical synthesis, highlighting the role of phenyl 4-hydroxybenzoate in green chemistry (Dibenedetto et al., 2006).
Photoluminescent Properties : Phenyl 4-hydroxybenzoate has been incorporated into zinc(II) 4′-phenyl-terpyridine compounds to study their photoluminescent and thermal properties. These compounds exhibit interesting photo-luminescent properties in solid and solution states (Ma et al., 2013).
Biosensor Development : The compound has been used in the development of a synthetic biosensor for detecting benzoic acid derivatives. This highlights its application in metabolic engineering and as a tool for high-throughput screening in biotechnology (Castaño-Cerezo et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNWLVPAHNBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26220-23-5 | |
Record name | Benzoic acid, 4-hydroxy-, phenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26220-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047882 | |
Record name | Phenylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-hydroxybenzoate | |
CAS RN |
17696-62-7 | |
Record name | Phenyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylparaben | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B15A4L4Y1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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